2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide
Description
Starting materials: Ethylthiol and suitable halides.
Reagents: Base (e.g., sodium hydride).
Conditions: Room temperature to slightly elevated temperatures.
Amide Formation
Starting materials: Acid chlorides and amines.
Reagents: Pyridine or similar bases to neutralize the hydrochloric acid by-product.
Conditions: Controlled addition to prevent overreaction.
Industrial Production Methods
Batch Process: : Utilized for small-scale production and optimization.
Continuous Flow Process: : Used in large-scale industrial settings to enhance efficiency and yield.
Properties
IUPAC Name |
3-ethylsulfanyl-N-(3-methylphenyl)-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4OS/c1-3-29-21-20(18-9-5-4-6-10-18)25-23(26-21)12-14-27(15-13-23)22(28)24-19-11-7-8-17(2)16-19/h4-11,16H,3,12-15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISLFPNPEOSYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2(CCN(CC2)C(=O)NC3=CC=CC(=C3)C)N=C1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions that may include:
Formation of the Triazene Ring
Starting materials: Aniline derivatives.
Reagents: Sodium nitrite and hydrochloric acid.
Conditions: Low temperatures (0-5°C) to form diazonium salts, followed by coupling with amines to form triazene.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Reagents: Hydrogen peroxide, oxygen.
Conditions: Ambient temperature and pressure.
Reduction
Reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Conditions: Typically conducted under inert atmosphere to prevent unwanted side reactions.
Substitution
Reagents: Halides, alkylating agents.
Conditions: Vary depending on the leaving group and desired product.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide at room temperature.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Alkyl halides with a base like sodium hydride.
Major Products
Oxidation typically forms sulfoxides or sulfones.
Reduction can yield corresponding amines or alcohols.
Substitution reactions often lead to new alkyl or aryl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide exhibit significant anticancer properties. For instance:
- In Vitro Studies : The National Cancer Institute (NCI) has evaluated related triazole compounds for their antitumor activity across a panel of human cancer cell lines. These studies often report high mean growth inhibition rates, suggesting potential for development as anticancer agents .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi, making them candidates for further development in infectious disease treatment .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated the anticancer efficacy of synthesized triazole derivatives similar to the target compound. The results demonstrated a significant reduction in cell viability in multiple cancer cell lines, with IC50 values indicating strong cytotoxicity .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship of triazole compounds revealed that modifications in the ethylthio and phenyl groups significantly influenced their biological activity. This highlights the importance of structural optimization in developing effective therapeutic agents .
Data Table: Comparison of Biological Activities
Mechanism of Action
Molecular Targets and Pathways
Enzymatic Inhibition: : Binds to active sites of enzymes, blocking their activity.
Receptor Binding: : Interacts with specific cell receptors, triggering a biological response.
Pathway Modulation: : Alters signaling pathways involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Unique Features
Structural Complexity: : The combination of the triazene ring with the ethylthio group.
Functional Versatility: : Diverse reactivity due to multiple functional groups.
Similar Compounds
2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Similar structure with a methylthio instead of ethylthio.
3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide: : Lacks the ethylthio group but shares core structure.
2-(ethylthio)-3-phenyl-1,4-diazine: : Shares the ethylthio and phenyl groups but differs in the ring system.
This detailed exploration of 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[45]deca-1,3-diene-8-carboxamide provides insight into its preparation, reactivity, applications, and mechanisms
Biological Activity
The compound 2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide is a member of the triazaspiro compound family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly its potential as a pharmacological agent, drawing from various studies and research findings.
Chemical Structure and Properties
The compound features a complex spirocyclic structure that contributes to its biological profile. The presence of the ethylthio group and the phenyl and m-tolyl substitutions are believed to enhance its interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of triazaspiro compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have documented the antibacterial and antifungal properties of related compounds. For instance, a study on similar triazaspiro derivatives showed effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger .
- Prolyl Hydroxylase Inhibition : Compounds within this class have been identified as inhibitors of the prolyl hydroxylase (PHD) family of enzymes. This inhibition is significant for therapeutic applications in treating anemia by upregulating erythropoietin (EPO) levels .
- Opioid Receptor Modulation : Some derivatives have shown potential as agonists for delta opioid receptors (DORs), which are relevant in treating neurological disorders. However, challenges remain regarding their efficacy and safety profiles in clinical settings .
Case Study 1: Antimicrobial Evaluation
A series of synthesized triazaspiro compounds were evaluated for their antimicrobial activity using the serial dilution method. The most active derivatives demonstrated effective inhibition against both Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. Notably, compounds with electronegative substituents exhibited enhanced activity .
Case Study 2: Prolyl Hydroxylase Inhibition
In a preclinical study, a derivative of the triazaspiro class was tested for its ability to inhibit PHD enzymes. The compound showed a robust increase in EPO levels in animal models, indicating its potential as a therapeutic agent for anemia. The study highlighted the importance of structural modifications to optimize pharmacokinetic properties .
Research Findings
The following table summarizes key findings from various studies on the biological activity of triazaspiro compounds:
| Activity Type | Compound | Target/Organism | Outcome |
|---|---|---|---|
| Antibacterial | 2-(Ethylthio)-3-phenyl-N-(m-tolyl)... | S. aureus, E. coli | MIC: 10-50 µg/mL |
| Antifungal | 2-(Ethylthio)-3-phenyl-N-(m-tolyl)... | C. albicans, A. niger | Effective inhibition observed |
| Prolyl Hydroxylase Inhibitor | Triazaspiro derivative | PHD enzymes | Significant EPO upregulation |
| Opioid Receptor Agonist | DOR selective derivative | DORs | Anti-allodynic efficacy in pain models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
